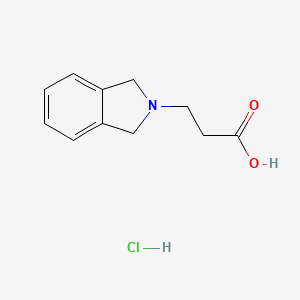

3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic acid hydrochloride

Beschreibung

Historical Development of Isoindole Chemistry

The historical trajectory of isoindole chemistry spans more than a century, with its origins deeply rooted in the study of aromatic heterocycles and dye chemistry. The foundational understanding of isoindole systems emerged from early investigations into indigo dye chemistry, where researchers first encountered the structural motifs that would later define this important class of compounds. The pioneering work in this field established that isoindole consists of a fused benzopyrrole ring system, constituting the regioisomer of the more abundant 1H-indole heterocycle.

The systematic development of isoindole chemistry gained significant momentum during the 1980s when the first naturally occurring isoindole, 6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione, was isolated from the marine sponge Reniera species in 1982. This landmark discovery represented a crucial turning point in the field, as it demonstrated that isoindole structures were not merely synthetic curiosities but rather naturally occurring metabolites with potential biological significance. The structural elucidation of this first natural isoindole was accomplished through extensive nuclear magnetic resonance studies and subsequently confirmed through a four-step synthesis, establishing important precedents for both analytical and synthetic approaches to isoindole chemistry.

The evolution of synthetic methodologies for isoindole preparation has been marked by several notable advances. In 1991, a more elegant and concise synthetic route to the antimicrobial metabolite was established, involving a 1,3-dipolar cycloaddition between azomethinylide intermediates and benzoquinone derivatives. This transformation represented a significant advancement in synthetic efficiency and demonstrated the potential for developing general methodologies applicable to broader classes of isoindole derivatives. The continued refinement of synthetic approaches throughout the 1990s and beyond has established a robust foundation for the preparation of increasingly complex isoindole structures.

The recognition of isoindole derivatives as valuable pharmaceutical intermediates has driven extensive research into their preparation and functionalization. Historical surveys of the literature reveal that data on the synthesis and physical and chemical properties of isoindoles published between 1981 and 1992 established fundamental principles that continue to guide contemporary research efforts. These foundational studies addressed critical questions regarding the aromaticity and reactivity of the isoindole system, establishing theoretical frameworks that remain relevant to current investigations.

Classification and Nomenclature of Isoindole Derivatives

The systematic classification of isoindole derivatives requires careful consideration of both structural features and substitution patterns that define distinct subfamilies within this broad class of heterocyclic compounds. The parent isoindole structure, formally designated as 2H-isoindole, consists of a benzene ring fused to a pyrrole ring with the nitrogen atom positioned at the 2-position. This fundamental architecture serves as the basis for understanding the diverse array of derivatives that have been synthesized and characterized.

The nomenclature system for isoindole derivatives follows established conventions for heterocyclic chemistry, with particular attention to the oxidation state and substitution patterns of the core heterocyclic framework. The fully reduced member of the isoindole family is termed isoindoline, designated as 2,3-dihydro-1H-isoindole. This distinction is crucial for understanding the electronic and chemical properties of different isoindole derivatives, as the degree of saturation significantly influences stability and reactivity patterns.

Incorporation of additional oxygen functionality leads to systematically defined structural classes including isoindolinone, formally designated as 1,3-dihydro-2H-isoindole-1-one, and phthalimide, known as 1,3-dihydro-2H-isoindole-1,3-dione. These oxidized derivatives represent important synthetic targets and intermediates, with phthalimide serving as a particularly significant compound in organic synthesis due to its use in Gabriel amine synthesis and related transformations.

The classification of substituted isoindole derivatives requires systematic attention to both the position and nature of substituents. N-substituted isoindoles, which do not engage in tautomerism, represent a distinct class that is generally more stable and easier to handle than their unsubstituted counterparts. This stability difference has important implications for synthetic planning and isolation procedures, as N-substituted derivatives can often be isolated and characterized under conditions where the parent isoindole would undergo decomposition or rearrangement.

The molecular formula C₈H₇N defines the parent isoindole structure, with derivatives characterized by systematic modification of this core framework. The systematic naming conventions employed in chemical databases and literature sources ensure consistent identification of specific derivatives, with particular attention to stereochemical considerations where relevant. For chiral derivatives, such as 1-substituted isoindolines and isoindolinones, appropriate stereochemical descriptors are incorporated into the nomenclature to ensure unambiguous identification.

Significance of 3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic acid hydrochloride in Heterocyclic Chemistry

The compound this compound, with the molecular formula C₁₁H₁₄ClNO₂ and molecular weight of 227.69, represents a significant advancement in the development of functionalized isoindole derivatives. This specific compound incorporates both the isoindoline core structure and a propanoic acid side chain, creating a bifunctional molecule that combines the unique electronic properties of the isoindole system with the synthetic versatility of carboxylic acid functionality.

The structural features of this compound reflect sophisticated synthetic design principles that leverage the reactivity patterns characteristic of isoindole chemistry. The presence of the propanoic acid substituent at the nitrogen position provides both stability enhancement and functional group compatibility that facilitates further synthetic elaboration. The hydrochloride salt formation ensures enhanced solubility and stability characteristics that are crucial for practical applications in synthetic chemistry and potential pharmaceutical development.

Chemical characterization data for this compound demonstrates the successful integration of isoindole chemistry with aliphatic carboxylic acid functionality. The compound is supplied with a purity of 95% and demonstrates chemical stability under appropriate storage conditions at 2-7°C. These practical considerations reflect the maturity of synthetic methodologies for preparing such derivatives and the potential for their incorporation into larger synthetic sequences.

The significance of this particular derivative extends beyond its individual properties to encompass broader trends in heterocyclic chemistry research. The successful preparation and characterization of functionalized isoindoline derivatives demonstrates the evolution of synthetic methodology from simple parent heterocycles to complex, multifunctional structures that combine multiple reactive sites within a single molecular framework. This progression reflects the increasing sophistication of synthetic planning and the recognition that heterocyclic scaffolds can serve as platforms for the development of molecules with precisely defined structural and functional characteristics.

The development of this specific compound also reflects broader trends in the pharmaceutical and materials science communities toward the exploration of isoindole-based structures as potential bioactive compounds and synthetic intermediates. The incorporation of carboxylic acid functionality provides opportunities for further derivatization through standard carboxylic acid chemistry, including esterification, amidation, and other transformations that can generate libraries of related compounds for structure-activity relationship studies.

Current Research Landscape and Theoretical Frameworks

Contemporary research in isoindole chemistry is characterized by sophisticated theoretical analyses that have fundamentally advanced understanding of the electronic structure and stability relationships within this class of heterocyclic compounds. Recent computational studies have provided quantitative assessments of the relative stability differences between isoindole and its structural isomers, with calculations indicating that 2H-isoindole is approximately 38.6 kJ/mol less stable than 1H-indole. These energy differences have profound implications for synthetic planning and reaction mechanism understanding.

The theoretical framework for understanding isoindole stability has been significantly advanced through the application of density functional theory calculations and natural resonance theory analyses. These studies have revealed that the relative stability of indole isomers can be understood as a consequence of the Glidewell-Lloyd rule, which relates to the preservation of aromatic character in different tautomeric forms. Specifically, computational analyses indicate that resonant structures which retain the aromaticity of the five-membered ring have the largest contribution to the overall electronic structure, providing a theoretical basis for observed stability patterns.

Structural characterization through X-ray crystallography has provided crucial experimental validation of theoretical predictions regarding isoindole aromaticity. Crystal structure determinations of 2-benzylisoindole have revealed structural characteristics indicative of an aromatic system, with the carbocyclic ring showing bond alternation reminiscent of that found in naphthalene. These experimental observations provide important confirmation of theoretical models and demonstrate that isoindole derivatives can indeed maintain aromatic character under appropriate structural conditions.

Current synthetic methodology development in isoindole chemistry has focused on the development of efficient catalytic processes for the preparation of complex derivatives. Recent advances include rhodium-catalyzed cascade reactions that enable the synthesis of 1H-isoindole-containing scaffolds through nitrile insertion processes. These methodological developments represent significant advances in synthetic efficiency and demonstrate the potential for developing general synthetic strategies applicable to diverse isoindole targets.

The contemporary research landscape also encompasses detailed investigations of the electronic properties that govern isoindole reactivity patterns. Studies of the highest occupied molecular orbital characteristics of 2H-isoindole have revealed that this compound exhibits favorable orbital symmetry for Diels-Alder reactions, which helps explain the observed tendency for isoindole derivatives to undergo cycloaddition reactions with dienophiles. This understanding provides important guidance for synthetic planning and reaction design.

Eigenschaften

IUPAC Name |

3-(1,3-dihydroisoindol-2-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c13-11(14)5-6-12-7-9-3-1-2-4-10(9)8-12;/h1-4H,5-8H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWACDLCRNLYUCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis via Cyclization of Isoindoline Derivatives

Method Overview:

The most common approach involves cyclization of suitable precursors such as N-alkylated phthalimides or isoindoline derivatives. A typical route includes the formation of the isoindoline ring through intramolecular cyclization of amino acid derivatives or related intermediates.

- Preparation of N-Substituted Phthalimide:

Starting from phthalic anhydride, amines are reacted to form N-substituted phthalimides. This step is well-established and provides the core scaffold for subsequent cyclization.

Cyclization to Isoindoline:

The N-substituted phthalimide undergoes reduction or cyclization, often facilitated by catalytic hydrogenation or thermal conditions, to generate the dihydroisoindoline core.Functionalization at the 2-Position:

Alkylation or acylation introduces the propanoic acid side chain, typically via nucleophilic substitution or addition reactions.

Research Data:

A 2018 study detailed the synthesis of a related compound, 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propionic acid, with a yield of approximately 90% under mild conditions, involving zinc perchlorate catalysis in water at 20°C, followed by isolation through rotary evaporation and recrystallization.

Alkylation of Isoindoline Derivatives

Method Overview:

Another approach involves direct alkylation of the isoindoline ring at the nitrogen or carbon positions with suitable alkyl halides, such as bromomethyl derivatives, to introduce the side chain.

- Preparation of the Isoindoline Core:

Synthesis begins with the formation of the isoindoline ring via condensation reactions.

Nucleophilic Substitution:

Alkyl halides like methyl bromide or chloromethyl derivatives are reacted with the isoindoline to append the propanoic acid chain, often under basic conditions.Hydrolysis and Acidification:

The resulting intermediates are hydrolyzed to yield the free acid, which is then converted into its hydrochloride salt.

Research Findings:

Catalytic bromination of methyl groups on aromatic rings using UV light in carbon tetrachloride has been reported, although with low yields and safety concerns, making this less favorable for industrial scale-up.

Multi-step Synthesis Involving Intermediates

Method Overview:

This method employs a sequence of reactions starting from simpler aromatic compounds, progressing through intermediates such as substituted benzamides, followed by cyclization and functional group transformations.

- Preparation of Nitro- or Halogen-Substituted Precursors:

Catalytic bromination or nitration of methylbenzoates yields intermediates suitable for further modifications.

Cyclization to Isoindoline Derivatives:

Using reductive or oxidative cyclization, the isoindoline core is formed.Side Chain Addition:

Alkylation or acylation introduces the propanoic acid group, which is subsequently converted into the hydrochloride salt.

Research Data:

Patents describe such multi-step routes, emphasizing the importance of reaction conditions like temperature, catalysts, and purification steps for high yield and purity.

Preparation of Hydrochloride Salt

Method Overview:

The final step involves converting the free acid into its hydrochloride salt, typically by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.

- Dissolve the free acid in a suitable solvent such as ethanol or water.

- Bubble HCl gas through the solution or add concentrated HCl.

- Isolate the precipitated hydrochloride salt via filtration, followed by drying under vacuum.

Research Findings: This method ensures high purity and stability of the final compound, suitable for pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that compounds with an isoindole nucleus exhibit a range of biological activities, including:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

These activities suggest that 3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic acid hydrochloride may have similar properties due to its structural characteristics .

Potential Therapeutic Applications

Given its diverse biological activities, this compound could be explored for various therapeutic applications:

- Neurological Disorders : Due to its potential anticonvulsant properties.

- Cancer Treatment : As an anticancer agent.

- Inflammatory Diseases : Leveraging its anti-inflammatory effects.

- Infectious Diseases : Utilizing its antimicrobial properties.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are sparse, ongoing research into related isoindole derivatives provides insights into its potential applications. For example:

- Anticonvulsant Activity : Studies on similar isoindole compounds have shown promise in treating epilepsy.

- Anticancer Research : Investigations into isoindole derivatives have indicated effectiveness against various cancer cell lines.

These findings highlight the necessity for further research into this compound to fully elucidate its therapeutic capabilities.

Wirkmechanismus

The mechanism of action of 3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name: 3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic acid hydrochloride

- CAS Registry Number : 1255718-22-9

- Molecular Formula: C₁₁H₁₄ClNO₂ (calculated from evidence)

- Molecular Weight : ~235.7 g/mol (estimated based on formula).

Structural Features: The compound consists of a dihydroisoindole ring (a bicyclic structure with a five-membered ring fused to a benzene-like ring) linked via a propanoic acid chain. The hydrochloride salt enhances solubility in polar solvents.

Comparison with Similar Compounds

Structural Analogs with Isoindole/Phthalimide Moieties

Pharmacologically Active Derivatives

- Ronacaleret Hydrochloride (CAS 702686-96-2): Structure: Difluoro-substituted benzene linked to a propanoic acid chain and a dihydroindenyl group. Application: Osteoporosis treatment via calcium receptor modulation . Comparison: Both share propanoic acid and bicyclic motifs, but Ronacaleret’s indene ring and fluorine substituents enhance receptor specificity.

- Isindone (Proprietary name: Flosin, CAS 31842-01-0): Structure: Propanoic acid attached to a phenyl-isoindolone ring. Application: Anti-inflammatory agent . Comparison: The ketone group in isoindolone increases electrophilicity, differing from the reduced dihydroisoindole in the target compound.

Functional Group Variants

- 3-(1H-Imidazol-2-yl)propanoic Acid Hydrochloride (CAS 1208078-18-5): Molecular Weight: 176.60 g/mol . Comparison: Replacement of isoindole with imidazole introduces aromatic heterocycle; lower molecular weight may improve solubility but reduce lipophilicity.

- Ethyl 3-(4-Aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate Hydrochloride (CAS 97338-03-9): Structure: Ethyl ester and phthalimide groups. Comparison: Esterification of the carboxylic acid and phthalimide protection alter metabolic stability compared to the free acid in the target compound .

Physicochemical and Commercial Considerations

Solubility and Stability :

Biologische Aktivität

3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic acid hydrochloride is a compound that has garnered interest in pharmaceutical research due to its unique structural characteristics and potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and comparisons with similar compounds.

- Molecular Formula : C₁₁H₁₄ClNO₂

- Molecular Weight : 227.69 g/mol

- IUPAC Name : 3-(1,3-dihydroisoindol-2-yl)propanoic acid; hydrochloride

- Canonical SMILES : C1C2=CC=CC=C2CN1CCC(=O)O.Cl

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These reactions often utilize isoindoline derivatives combined with propanoic acid under controlled conditions to produce the desired compound .

Biological Activities

Research indicates that this compound exhibits various biological activities, primarily attributed to its isoindole structure. These activities include:

- Antiviral Activity : Potential effectiveness against viral infections.

- Anti-inflammatory Effects : May reduce inflammation markers in biological systems.

- Anticancer Properties : Preliminary studies suggest it could inhibit cancer cell growth without affecting non-tumorigenic cells .

- Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from oxidative stress .

The exact mechanism of action for this compound is not fully elucidated. However, its structural similarities to other bioactive isoindole derivatives suggest it may interact with specific biological targets, potentially acting as an inhibitor or modulator of certain enzymes or receptors involved in disease processes .

Comparative Analysis with Similar Compounds

A comparison of this compound with similar compounds highlights its unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(1,3-Dihydroisoindol-2-yl)propionic acid | Isoindole structure without chloride | Less soluble than the hydrochloride form |

| 3-(1-Oxo-1,3-dihydroisoindol-2-yl)propanoic acid | Contains a carbonyl group | Potentially more reactive due to carbonyl |

| 3-(1,3-Dihydroisoindol-2-yloxy)propanoic acid | Ether linkage instead of carboxylic | Exhibits different solubility and reactivity |

This table illustrates how the presence of the hydrochloride group enhances solubility and potentially alters the biological activity of the compound compared to its analogs.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of isoindole derivatives. For instance:

- Antitumor Activity : In a study assessing various isoindole derivatives for their growth inhibition properties against tumorigenic cell lines, certain compounds demonstrated significant efficacy while sparing healthy cells .

- Oxidative Stress Modulation : Research focusing on the interaction between isoindole derivatives and oxidative stress pathways has indicated potential neuroprotective effects through modulation of antioxidant defenses .

Q & A

Q. How is this compound utilized in polymer chemistry?

- Methodological Answer : As a monomer, it introduces rigidity into polymer backbones via the isoindoline ring. Radical polymerization with acrylate derivatives (e.g., methyl methacrylate) yields thermally stable copolymers. Characterize using Gel Permeation Chromatography (GPC) for molecular weight distribution and Thermogravimetric Analysis (TGA) for decomposition profiles (~250–300°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.